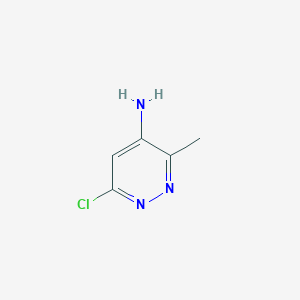
6-Chloro-3-methylpyridazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methylpyridazin-4-amine is a heterocyclic compound with a pyridazine ring structure. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 4th position on the pyridazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyridazin-4-amine typically involves the chlorination of 3-methylpyridazine followed by amination. One common method includes the reaction of 3-methylpyridazine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position. The resulting 6-chloro-3-methylpyridazine is then treated with ammonia or an amine source to introduce the amine group at the 4th position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
6-Chloro-3-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The amine group can react with carbonyl compounds (e.g., aldehydes, ketones) to form imines.
Alkylation Reactions: The amine group can be alkylated using alkylating agents to form substituted amines.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2).
Amination Reagents: Ammonia (NH3), primary or secondary amines.
Condensation Reagents: Aldehydes, ketones.
Alkylating Agents: Alkyl halides, alkyl sulfonates.
Major Products Formed
Substituted Pyridazines: Formed by substitution reactions.
Imines: Formed by condensation reactions.
Alkylated Amines: Formed by alkylation reactions.
科学的研究の応用
6-Chloro-3-methylpyridazin-4-amine is used in various scientific research applications, including:
Drug Discovery: As a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: To investigate its biological activity and potential therapeutic effects.
Chemical Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: In the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-3-methylpyridazin-4-amine is primarily based on its ability to interact with biological targets through its amine and chlorine functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: Similar structure but with the chlorine and methyl groups at different positions.
3-Methylpyridazine: Lacks the chlorine and amine groups.
4-Amino-3-methylpyridazine: Lacks the chlorine group.
Uniqueness
6-Chloro-3-methylpyridazin-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and amine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research .
特性
IUPAC Name |
6-chloro-3-methylpyridazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIASALNRSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)

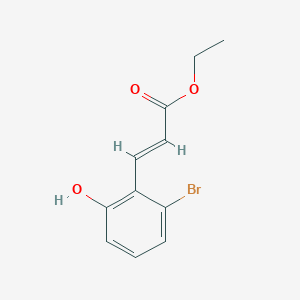



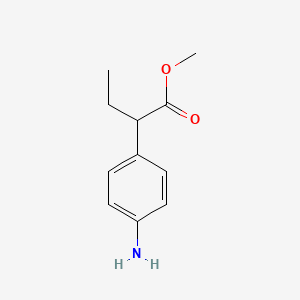
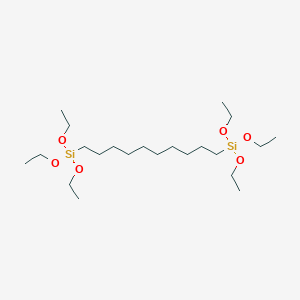
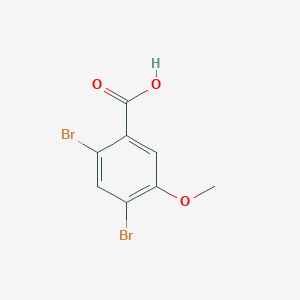
![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)

